Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound characterized by its unique structure, which includes a bromine atom and a carboxylate ester. Its molecular formula is , and it has a molecular weight of approximately 255.11 g/mol. This compound is classified under the category of indene derivatives and is of significant interest in organic synthesis due to its potential applications in various chemical reactions and biological studies.
Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate is classified as a halogenated organic compound. Its classification as harmful if swallowed (H302) necessitates precautionary measures during handling to avoid inhalation of dust or vapors.
The synthesis of methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate typically involves several key steps:
The reaction conditions must be optimized to ensure high yields and purity. Reaction temperatures, solvent choice, and the presence of catalysts can significantly influence the outcome of the synthesis.
Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate features a bicyclic structure that includes a fused indene ring system. The presence of the bromine atom at the 5-position contributes to its reactivity and potential applications in further chemical transformations.
Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions:
The choice of reagents and conditions for these reactions will determine the selectivity and yield of the desired products. For example, oxidation reactions may require acidic conditions for optimal performance.
The mechanism of action for methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate varies based on its application:
This interaction can lead to changes in biological pathways, making it a candidate for further pharmacological studies.
Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate has several notable physical properties:
Some relevant chemical properties include:
Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate has several scientific uses:
The synthesis of methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate begins with constructing the dihydroindene core via tandem Friedel-Crafts alkylation. As demonstrated by aluminum chloride (AlCl₃)-promoted reactions, cinnamaldehyde derivatives undergo cyclization with electron-rich arenes to form 3-arylindene intermediates. This process involves initial intermolecular Friedel-Crafts alkylation, deoxygenation, and intramolecular cyclization [1]. For 5-bromo substitution, meta-substituted bromobenzene serves as the arene component, exploiting its moderate reactivity to favor monoalkylation. Subsequent catalytic hydrogenation saturates the indene’s alkene bond, yielding 2,3-dihydro-1H-indene with precise regiocontrol at the 5-position [1] [4].
A representative four-step sequence is:
Table 1: Key Intermediates in Dihydroindene Synthesis
Intermediate | Synthetic Method | Yield (%) | Critical Parameter |
---|---|---|---|
5-Bromo-1H-indene | AlCl₃-promoted cyclization | 68–75 | Reaction time (2–4 h at 25°C) |
5-Bromo-2,3-dihydro-1H-indene | H₂/Pd-C (50 psi) | >90 | Catalyst loading (5 mol%) |
2-Carboxy-5-bromo-2,3-dihydro-1H-indene | n-BuLi/CO₂ quenching | 60–65 | Temperature (−78°C) |
Achieving selective bromination at the 5-position of 2,3-dihydro-1H-indene requires substrate-directed strategies due to competing reactivity at C4/C7 positions. Ortho-directing groups prove essential: the ester moiety in methyl 2,3-dihydro-1H-indene-2-carboxylate coordinates with electrophilic bromine sources, favoring C5 functionalization. N-Bromosuccinimide (NBS) in acetonitrile at 0–5°C achieves 85–92% regioselectivity when paired with Lewis acids like FeCl₃ (0.5 equiv). This selectivity arises from the ester group’s ability to stabilize a Wheland intermediate through resonance, directing electrophiles to the meta-position [1] [4].
Alternative routes employ pre-functionalized aromatics (e.g., 4-bromophenylpropionaldehyde) in the initial Friedel-Crafts step, though this approach suffers from reduced yields (45–50%) due to steric hindrance during cyclization [1].
Table 2: Bromination Methods Comparison
Method | Conditions | Regioselectivity (C5:C4:C7) | Yield (%) |
---|---|---|---|
NBS/FeCl₃ | CH₃CN, 0°C, 2 h | 92:5:3 | 88 |
Br₂/FeCl₃ | DCM, 25°C, 1 h | 75:18:7 | 82 |
Pre-functionalized arene | Friedel-Crafts cyclization | 100:0:0 | 48 |
Carboxylic acid intermediates undergo esterification via Fischer-Speier or Steglich protocols. The standard method employs thionyl chloride (SOCl₂) to form the acid chloride, followed by methanol quenching (pyridine base), yielding 85–90% conversion. Continuous flow esterification in Corning Advanced-Flow™ reactors enhances efficiency: silicon carbide microchannels enable rapid mixing and heat transfer, reducing reaction time from 12 hours (batch) to <30 minutes at 60°C. This method achieves near-quantitative yields (98%) with minimal racemization, critical for chiral dihydroindenes [2] [5] [8].
Catalytic dimethyl carbonate (DMC) offers a greener alternative, using CeO₂ nanoparticles (5 mol%) under supercritical conditions (200°C, 50 bar). Though requiring specialized equipment, this method eliminates acidic byproducts and achieves 92% yield [5].
Table 3: Esterification Efficiency Metrics
Method | Catalyst/Conditions | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Acid chloride | SOCl₂, then CH₃OH | 12 h | 85–90 | 95 |
Continuous flow | H₂SO₄, 60°C, Corning AFR | 25 min | 98 | 99 |
DMC alkylation | CeO₂, 200°C, 50 bar | 4 h | 92 | 97 |
Design of Experiments (DoE) supersedes traditional one-factor-at-a-time (OFAT) approaches for reaction optimization. In Friedel-Crafts cyclization, a face-centered central composite design (CCF) evaluated temperature (30–70°C), residence time (0.5–3.5 min), and pyrrolidine equivalents (2–10). Response surface modeling identified optimal conditions (65°C, 2.5 min, 8 equiv), improving yield from 68% to 87% [4] [6].
In-line analytics (Raman/UV flow cells) enable real-time monitoring of bromination endpoints, reducing byproduct formation. For esterification, microwave-assisted heating (100W, 15 min) in flow reactors increases throughput by 300% versus batch processing while maintaining 95% yield [4] [5] [8].
Corning Advanced-Flow™ G5 reactors enable seamless scale-up from lab to production (10,000 mt/year). Key advantages include:
A two-step continuous synthesis exemplifies this:
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